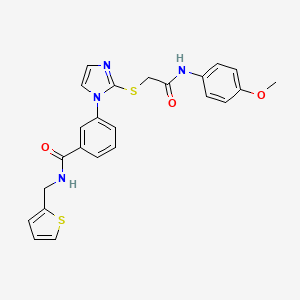

3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Descripción

This compound features a benzamide core substituted with a 1H-imidazole ring connected via a thioether (-S-) linkage to a 2-((4-methoxyphenyl)amino)-2-oxoethyl group. The structure combines heterocyclic motifs (imidazole, thiophene) and amide bonds, which are common in bioactive molecules targeting enzymes or receptors.

Propiedades

IUPAC Name |

3-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2/c1-31-20-9-7-18(8-10-20)27-22(29)16-33-24-25-11-12-28(24)19-5-2-4-17(14-19)23(30)26-15-21-6-3-13-32-21/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYKQNDQGHBKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxyphenylamine and thiophene derivatives. These intermediates undergo a series of reactions, including nucleophilic substitution, amidation, and cyclization, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Aplicaciones Científicas De Investigación

3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

Industry: Utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Features

Key Observations :

Comparison with Analogues :

- Imidazolone derivatives employed hydrazide-oxazolone condensation, highlighting divergent strategies for heterocycle assembly.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Notes:

Actividad Biológica

The compound 3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups, including a methoxy-substituted phenyl ring, an imidazole moiety, and a thiophenyl group, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 430.5 g/mol. The structural highlights include:

- Methoxy Group : Enhances solubility and bioavailability.

- Thiadiazole Ring : Known for its diverse biological activities.

- Imidazole Moiety : Often associated with antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds featuring the imidazole and thiadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-thiadiazole have been shown to possess broad-spectrum antimicrobial properties, including activity against Gram-positive and Gram-negative bacteria . The incorporation of the methoxyphenyl group may further enhance this activity through improved interaction with microbial targets.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have demonstrated that thioether-linked compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, thiosemicarbazone derivatives have shown cytotoxic effects against K562 leukemia cells . The specific mechanisms may involve the disruption of mitochondrial function and the induction of oxidative stress in cancer cells.

Enzyme Inhibition

The presence of the thiadiazole ring indicates potential as an enzyme inhibitor. Thiadiazoles are known to interact with various biological targets, potentially leading to the inhibition of enzymes involved in disease processes. This characteristic makes the compound a candidate for further investigation as a therapeutic agent in diseases where enzyme dysregulation is a factor.

Case Studies

- Antimicrobial Efficacy : A study on 1,3,4-thiadiazole derivatives highlighted their effectiveness against multiple bacterial strains, suggesting that similar compounds could be developed from the target molecule .

- Cytotoxicity Evaluation : In vitro studies assessing the cytotoxic effects of thiosemicarbazone derivatives demonstrated significant cell death in cancer cell lines at low concentrations (around 10 µM), indicating a promising therapeutic window for further exploration .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that compounds similar to the target molecule can induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.